molecular formula C16H31BrN2O2 B161041 2-Bromo-myristoyl-glycinamide CAS No. 134764-29-7

2-Bromo-myristoyl-glycinamide

Cat. No. B161041
CAS RN: 134764-29-7
M. Wt: 363.33 g/mol
InChI Key: YLYYKUPMRFKGEZ-UHFFFAOYSA-N
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Description

2-Bromo-myristoyl-glycinamide (2BrGM) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including drug development, biochemistry, and neuroscience.

Mechanism of Action

2-Bromo-myristoyl-glycinamide inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. It inhibits the aggregation of amyloid-beta peptides by binding to the hydrophobic residues of the peptides and preventing their aggregation. In protein myristoylation, 2-Bromo-myristoyl-glycinamide acts as a competitive inhibitor by binding to the myristoylation site of the protein and preventing the attachment of the myristoyl group. In synaptic transmission and plasticity, 2-Bromo-myristoyl-glycinamide has been shown to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity.
Biochemical and Physiological Effects:
2-Bromo-myristoyl-glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of amyloid-beta aggregation, the inhibition of protein myristoylation, and the modulation of NMDA receptor activity. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Bromo-myristoyl-glycinamide in lab experiments is its high purity and yield, which ensures reproducibility of results. Another advantage is its specificity for myristoylated proteins, which allows for the selective inhibition of myristoylation. However, one of the limitations of using 2-Bromo-myristoyl-glycinamide is its potential toxicity, which requires careful handling and dosing in lab experiments.

Future Directions

For the use of 2-Bromo-myristoyl-glycinamide in scientific research include further studies on its potential applications in drug development, biochemistry, and neuroscience. Specifically, more research is needed to determine the optimal dosing and delivery methods for 2-Bromo-myristoyl-glycinamide in various applications. Additionally, more research is needed to elucidate the mechanisms underlying the neuroprotective effects of 2-Bromo-myristoyl-glycinamide in animal models of stroke and traumatic brain injury. Finally, more research is needed to develop more selective and potent inhibitors of myristoylation for use in scientific research and drug development.

Synthesis Methods

The synthesis of 2-Bromo-myristoyl-glycinamide involves the reaction of myristoyl chloride with glycine in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) as the solvent. The resulting product is then treated with bromine to obtain 2-Bromo-myristoyl-glycinamide. This synthesis method has been optimized to yield high purity and yield of 2-Bromo-myristoyl-glycinamide.

Scientific Research Applications

2-Bromo-myristoyl-glycinamide has been used in various scientific research applications, including drug development, biochemistry, and neuroscience. In drug development, 2-Bromo-myristoyl-glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been used as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In biochemistry, 2-Bromo-myristoyl-glycinamide has been used as a tool to study protein myristoylation, a post-translational modification that plays a critical role in protein function. In neuroscience, 2-Bromo-myristoyl-glycinamide has been used to study the role of myristoylation in synaptic transmission and plasticity.

properties

CAS RN

134764-29-7

Product Name

2-Bromo-myristoyl-glycinamide

Molecular Formula

C16H31BrN2O2

Molecular Weight

363.33 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-2-bromotetradecanamide

InChI

InChI=1S/C16H31BrN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(17)16(21)19-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)

InChI Key

YLYYKUPMRFKGEZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br

Canonical SMILES

CCCCCCCCCCCCC(C(=O)NCC(=O)N)Br

synonyms

2-Bromo-myristoyl-glycinamide

Origin of Product

United States

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